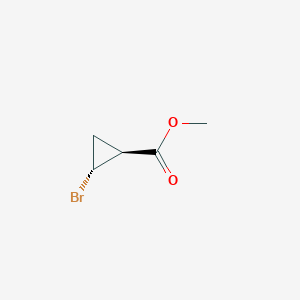
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a quinoline ring system with an ethanol group and three methyl groups, making it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a quinoline ketone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
相似化合物的比较
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound has a similar dihydro structure but lacks the quinoline ring system.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): This compound has a similar trimethyl structure but includes a spiro ring system.
The uniqueness of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- lies in its specific quinoline ring system combined with the ethanol and trimethyl groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
53350-33-7 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c1-11-10-14(2,3)15(8-9-16)13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3 |
InChI 键 |
UTQYEARNAQZWGU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C2=CC=CC=C12)CCO)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


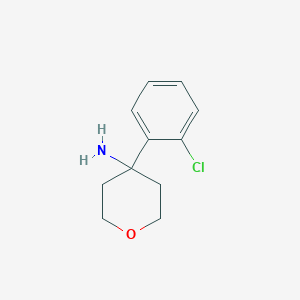
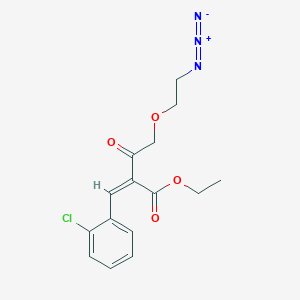
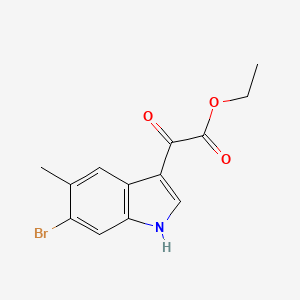

![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)

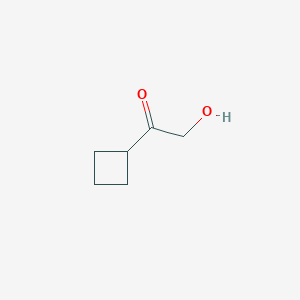
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

